4-(Chloromethyl)-1-azabicyclo[2.2.2]octane
Description
4-(Chloromethyl)-1-azabicyclo[2.2.2]octane (CAS: 55022-89-4) is a bicyclic tertiary amine derivative with a chloromethyl substituent at the C-4 position of the quinuclidine (1-azabicyclo[2.2.2]octane) scaffold. This compound serves as a versatile intermediate in organic synthesis, particularly for constructing surfactants, pharmaceuticals, and radiolabeled ligands . Its rigid bicyclic structure enhances steric and electronic properties, making it valuable for modulating receptor binding in nicotinic acetylcholine receptor (nAChR) ligands and other bioactive molecules .
Properties
Molecular Formula |
C8H14ClN |
|---|---|
Molecular Weight |
159.65 g/mol |
IUPAC Name |
4-(chloromethyl)-1-azabicyclo[2.2.2]octane |
InChI |
InChI=1S/C8H14ClN/c9-7-8-1-4-10(5-2-8)6-3-8/h1-7H2 |
InChI Key |
PXFIDFXVRYOBFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1(CC2)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-1-azabicyclo[2.2.2]octane typically involves the chloromethylation of 1-azabicyclo[2.2.2]octane. This can be achieved by reacting 1-azabicyclo[2.2.2]octane with formaldehyde and hydrochloric acid under controlled conditions. The reaction proceeds via the formation of an intermediate, which is then chlorinated to yield the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be carried out using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction but is optimized for large-scale production with considerations for safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-1-azabicyclo[2.2.2]octane undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with various nucleophiles, such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions typically occur under mild conditions with the use of solvents like acetonitrile or dichloromethane.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution Reactions: Products include azido derivatives, thiocyanate derivatives, and various substituted amines.
Oxidation Reactions: The major product is the N-oxide derivative.
Reduction Reactions: The major product is the methyl derivative of the original compound.
Scientific Research Applications
4-(Chloromethyl)-1-azabicyclo[2.2.2]octane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent and catalyst in organic synthesis, particularly in the formation of carbon-nitrogen bonds.
Biology: The compound is used in the synthesis of biologically active molecules and as a building block for pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-1-azabicyclo[2.2.2]octane involves its ability to act as a nucleophile and a base. The nitrogen atom in the bicyclic structure is highly nucleophilic, allowing the compound to participate in various substitution and addition reactions. The chloromethyl group serves as a reactive site for further chemical modifications.
Comparison with Similar Compounds
Structural Analogues
Variations in Ring Size and Substituent Position
- Quinuclidine (1-azabicyclo[2.2.2]octane) : The parent compound lacks substituents and is used as a base structure for derivatives. It is employed in surfactants and catalysts due to its bicyclic rigidity .
- 2-(3-Pyridinyl)-1-azabicyclo[2.2.2]octane (RJR2429/TC2429) : Substitution at C-2 with a pyridinyl group enhances affinity for α4β2 nAChRs, making it a potent nicotinic agonist .
- 1-Azabicyclo[3.2.2]nonane Derivatives (e.g., TC1698): Larger ring systems (e.g., bicyclo[3.2.2]nonane) exhibit altered receptor selectivity compared to bicyclo[2.2.2]octane derivatives, with reduced nAChR binding .
Heteroatom Modifications
- 1,4-Diazabicyclo[2.2.2]octane (DABCO) : Incorporation of a second nitrogen at C-4 increases polarity and catalytic activity, widely used in polymer chemistry and surfactants .
Table 1: Structural and Functional Comparison
Reactivity Profiles
This compound and its analogues exhibit distinct reactivity in hydrogen atom transfer (HAT) reactions. In studies comparing compounds with similar bond dissociation energies (BDEs ~93.7 kcal/mol), 1-azabicyclo[2.2.2]octane derivatives (e.g., compound 46) showed significantly lower normalized rate constants (kH′) due to steric hindrance from the bicyclic framework . This contrasts with less rigid substrates like diphenylmethane, where steric effects reduce reactivity .
Pharmacological Activity
Nicotinic Acetylcholine Receptor (nAChR) Ligands
- 2-(3-Pyridinyl)-1-azabicyclo[2.2.2]octane (TC2429) : Displays high selectivity for α4β2 nAChRs (Ki = 0.3 nM), making it a candidate for smoking cessation therapies .
- 3-(6-Chloropyrazin-2-yl)-1-azabicyclo[2.2.2]octane : A muscarinic agonist with functional selectivity, synthesized via chiral resolution of piperidine intermediates .
Table 2: Pharmacological Comparison
Biological Activity
4-(Chloromethyl)-1-azabicyclo[2.2.2]octane, a bicyclic organic compound, has garnered attention for its unique structural features and potential pharmacological applications. Its molecular formula is CHClN, and it is characterized by a chloromethyl group that enhances its reactivity and biological properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, interaction with neurotransmitter systems, and antimicrobial properties.
Structural Characteristics
The compound's bicyclic framework includes a nitrogen atom, contributing to its reactivity. The presence of the chloromethyl group allows for diverse chemical transformations, making it an important intermediate in medicinal chemistry.
| Property | Details |
|---|---|
| Molecular Formula | CHClN |
| Molecular Weight | 145.630 g/mol |
| CAS Registry Number | 5960-95-2 |
Pharmacological Effects
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
Anticancer Activity
Studies have shown that this compound can inhibit certain cancer cell lines, suggesting potential as an anticancer agent. Its structural similarity to other biologically active compounds may allow it to modulate pathways involved in cancer progression.
Neurotransmitter Modulation
The compound's interaction with neurotransmitter systems has been highlighted in various studies. It may influence neurological functions, presenting opportunities for drug development targeting conditions such as depression and anxiety disorders. Its binding affinity to specific receptors suggests that it could serve as a lead compound in the design of new therapeutic agents .
Antimicrobial Activity
A series of derivatives based on 1,4-diazabicyclo[2.2.2]octane have been evaluated for their antimicrobial properties, revealing promising results against both Gram-positive and Gram-negative bacteria, including drug-resistant strains. Notably, compounds derived from this structure demonstrated activity comparable to established antibiotics like ciprofloxacin against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa .
| Microorganism | Activity | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | High | 0.5 |
| Pseudomonas aeruginosa | High | 0.5 |
| Proteus vulgaris | No activity | - |
Study on Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of several derivatives of this compound, compounds with specific linkers showed significant antibacterial activity against multiple strains, including drug-resistant variants. The minimum inhibitory concentrations (MICs) were notably low for certain derivatives, indicating their potential as effective antibiotics .
Neuropharmacological Assessment
Another investigation focused on the neuropharmacological effects of the compound revealed its potential to act as a selective modulator of neurotransmitter systems. This study highlighted its ability to enhance serotonin levels in vitro, suggesting possible applications in treating mood disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
